6-(morpholin-4-yl)-2-azaspiro[3.3]heptane dihydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
6-(morpholin-4-yl)-2-azaspiro[3.3]heptane dihydrochloride is a synthetic organic compound characterized by its unique spirocyclic structure. This compound features a morpholine ring fused to a spirocyclic azaspiroheptane core, making it an interesting subject for various chemical and pharmacological studies. The dihydrochloride form indicates the presence of two hydrochloride salts, enhancing its solubility in aqueous solutions.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-(morpholin-4-yl)-2-azaspiro[3.3]heptane dihydrochloride typically involves multiple steps, starting from readily available precursors. One common synthetic route includes:
-
Formation of the Spirocyclic Core: : The spirocyclic core can be synthesized through a cyclization reaction involving a suitable diamine and a ketone or aldehyde. For instance, a reaction between 1,3-diaminopropane and cyclohexanone under acidic conditions can yield the spirocyclic intermediate.
-
Introduction of the Morpholine Ring: : The morpholine ring is introduced via nucleophilic substitution. The spirocyclic intermediate is reacted with morpholine in the presence of a base such as sodium hydride or potassium carbonate to form the desired product.
-
Formation of the Dihydrochloride Salt: : The final step involves converting the free base into its dihydrochloride salt by treating it with hydrochloric acid in an appropriate solvent like ethanol or methanol.
Industrial Production Methods
Industrial production of this compound would likely follow a similar synthetic route but optimized for large-scale synthesis. This includes:
Batch or Continuous Flow Reactors: To ensure consistent quality and yield, batch reactors or continuous flow systems may be employed.
Purification: Techniques such as recrystallization, distillation, or chromatography are used to purify the compound.
Quality Control: Analytical methods like HPLC, NMR, and mass spectrometry are used to ensure the purity and identity of the compound.
Chemical Reactions Analysis
Types of Reactions
6-(morpholin-4-yl)-2-azaspiro[3.3]heptane dihydrochloride can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate, potentially leading to the formation of N-oxides or other oxidized derivatives.
Reduction: Reduction reactions using agents like lithium aluminum hydride can reduce any carbonyl groups present in the structure.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in acetic acid or potassium permanganate in water.
Reduction: Lithium aluminum hydride in dry ether.
Substitution: Sodium hydride or potassium carbonate in DMF or DMSO.
Major Products
Oxidation: N-oxides or hydroxylated derivatives.
Reduction: Reduced amines or alcohols.
Substitution: Various substituted morpholine derivatives.
Scientific Research Applications
6-(morpholin-4-yl)-2-azaspiro[3.3]heptane dihydrochloride has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules, particularly in the development of spirocyclic compounds.
Biology: Investigated for its potential as a bioactive molecule, including its interactions with enzymes and receptors.
Medicine: Explored for its pharmacological properties, such as potential use in treating neurological disorders due to its unique structure.
Industry: Utilized in the development of new materials and catalysts.
Mechanism of Action
The mechanism of action of 6-(morpholin-4-yl)-2-azaspiro[3.3]heptane dihydrochloride depends on its specific application. In pharmacological contexts, it may interact with various molecular targets such as:
Receptors: Binding to neurotransmitter receptors, potentially modulating their activity.
Enzymes: Inhibiting or activating enzymes involved in metabolic pathways.
Ion Channels: Modulating ion channel activity, affecting cellular signaling.
Comparison with Similar Compounds
Similar Compounds
6-(morpholin-4-yl)-2-oxa-6-azaspiro[3.3]heptane: Similar spirocyclic structure but with an oxygen atom in place of a carbon.
6-(piperidin-4-yl)-2-azaspiro[3.3]heptane: Similar structure with a piperidine ring instead of a morpholine ring.
Uniqueness
6-(morpholin-4-yl)-2-azaspiro[3.3]heptane dihydrochloride is unique due to the presence of the morpholine ring, which imparts distinct chemical and pharmacological properties. This structural feature can influence its solubility, reactivity, and interaction with biological targets, making it a valuable compound for various applications.
Properties
CAS No. |
2763775-95-5 |
---|---|
Molecular Formula |
C10H20Cl2N2O |
Molecular Weight |
255.2 |
Purity |
95 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.